molecular formula C27H22FN3O3 B6126198 7-(4-fluorobenzyl)-5,6-bis(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol

7-(4-fluorobenzyl)-5,6-bis(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No.: B6126198
M. Wt: 455.5 g/mol
InChI Key: GPVVGRAESYGPAB-UHFFFAOYSA-N
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Description

7-(4-fluorobenzyl)-5,6-bis(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a useful research compound. Its molecular formula is C27H22FN3O3 and its molecular weight is 455.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 455.16451973 g/mol and the complexity rating of the compound is 712. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-5,6-bis(4-methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O3/c1-33-21-11-5-18(6-12-21)23-24-26(29-16-30-27(24)32)31(15-17-3-9-20(28)10-4-17)25(23)19-7-13-22(34-2)14-8-19/h3-14,16H,15H2,1-2H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVVGRAESYGPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N(C3=C2C(=O)NC=N3)CC4=CC=C(C=C4)F)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-fluorobenzyl)-5,6-bis(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a pyrrolopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the pyrrolopyrimidine core followed by the introduction of the 4-fluorobenzyl and methoxyphenyl substituents. The overall yield and purity of the synthesized compound are critical for subsequent biological evaluations.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolopyrimidine derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism
A431 (vulvar carcinoma)10.5Apoptosis induction
HeLa (cervical carcinoma)8.2Cell cycle arrest
A549 (lung carcinoma)12.0Inhibition of migration and invasion

TRPV Channel Modulation

The compound's interaction with transient receptor potential (TRP) channels has been assessed in vitro. Structure-activity relationship studies indicate that modifications at specific positions can enhance TRPV channel antagonism.

Inhibition Studies

Inhibitory effects on enzymes such as tyrosinase have also been evaluated. The compound exhibited competitive inhibition with low micromolar IC50 values, suggesting its potential as a therapeutic agent for conditions related to melanin production.

Compound IC50 (µM) Type of Inhibition
This compound25.0Competitive
Control Compound40.0Non-competitive

Case Studies

  • Antitumor Efficacy : A study involving the administration of this compound in a xenograft model demonstrated significant tumor reduction compared to controls, indicating its potential as an anticancer agent.
  • TRPV Channel Studies : In vivo studies showed that derivatives with similar structures could modulate TRPV channels effectively, leading to pain relief in neuropathic pain models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.